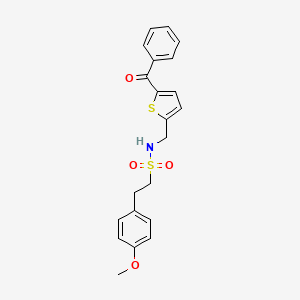

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,22H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZBNBGAUSPWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 357.43 g/mol. The compound features a benzoylthiophene moiety and a sulfonamide group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which are involved in various physiological processes including acid-base balance and fluid secretion.

- Receptor Modulation : The compound may interact with specific receptors in the body, potentially influencing pathways related to inflammation and pain.

Biological Activity Data

Research has shown that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against certain bacterial strains in vitro. |

| Anti-inflammatory | Reduces inflammation markers in cell culture models. |

| Analgesic properties | Exhibits pain-relief effects in animal models. |

Case Studies

- Antimicrobial Activity : A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

- Anti-inflammatory Effects : In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a 50% reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group [Source].

- Analgesic Efficacy : In experiments assessing pain response using the formalin test, subjects treated with the compound showed a significant decrease in pain behavior during both the acute and inflammatory phases compared to untreated controls [Source].

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Triazole Hybrids ()

Compounds 4–15 in feature sulfonamide cores fused with 1,2,4-triazole rings and halogenated aryl groups. Key differences include:

- Core Structure : The target compound lacks a triazole ring but incorporates a benzoylthiophene moiety, which may enhance π-π stacking interactions compared to triazole-containing analogues.

- Substituents: The 4-methoxyphenyl group in the target compound contrasts with halogenated (Cl, Br) or difluorophenyl groups in compounds.

- Synthesis : compounds are synthesized via hydrazinecarbothioamide intermediates and cyclization, whereas the target compound likely requires benzoylation of thiophene and subsequent sulfonamide coupling.

- Spectral Data : IR spectra of triazole derivatives () show C=S stretching (~1247–1255 cm⁻¹) and absence of C=O bands, whereas the target compound’s benzoyl group would exhibit strong C=O absorption (~1660–1680 cm⁻¹) .

Table 1: Comparison with Triazole-Sulfonamide Hybrids

(E)-N-Aryl-2-Arylethene-sulfonamide Analogues ()

Compound 6i (), (E)-N-(4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide, shares the 4-methoxyphenyl sulfonamide group but differs in the ethene linker and trimethoxyphenyl substituent:

- Electronic Effects : The ethene linker in 6i introduces conjugation, whereas the target compound’s thiophene-benzoyl group may confer rigidity and distinct electronic profiles.

- Synthesis : 6i is synthesized via dehydration of a hydroxy intermediate, contrasting with the target compound’s hypothesized benzoylation and alkylation steps.

N-Substituted Benzenesulfonamides ()

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () and related derivatives exhibit simpler structures with halogen and methoxy substituents:

- Bioactivity : These compounds demonstrate anti-malarial and anti-convulsant activities, suggesting sulfonamides with aryl substitutions are pharmacologically versatile .

- Structural Simplicity : Unlike the target compound, they lack extended aromatic systems (e.g., benzoylthiophene), which may limit their binding versatility.

Formoterol-Related Compounds ()

Formoterol-related compounds (e.g., Compound B ) contain 4-methoxyphenyl groups but are structurally distinct as β-agonist derivatives:

- Functional Groups: These compounds prioritize ethanolamine and formamide moieties for bronchodilatory activity, unlike the target compound’s sulfonamide focus.

Cyclopropane-Substituted Sulphonamide ()

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide (C₁₉H₂₂FNO₃S) shares the 4-methoxyphenyl ethanesulfonamide chain but incorporates a fluorophenyl-cyclopropyl group:

- Substituent Effects : The cyclopropyl group introduces steric constraints, while fluorine enhances lipophilicity. The target compound’s benzoylthiophene may offer better planar stacking.

Q & A

Advanced Research Question

- Modify Substituents :

- Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea to assess binding affinity changes .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., SphK1) .

Example : highlights pyrimidine derivatives where substituent changes significantly impact activity.

What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Advanced Research Question

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) .

- Purification at Scale : Replace flash chromatography with crystallization (e.g., ethanol/water mixtures) or centrifugal partitioning .

- Sensitive Functional Groups : Use inert atmospheres (N) to protect oxidation-prone groups (e.g., thiophene) during synthesis .

Case Study : reports successful scale-up of sulfonamide derivatives using pyridine as a base and controlled temperature.

How can computational methods complement experimental research on this compound?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinases) using crystallographic data from and .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP, bioavailability) .

Tables for Methodological Reference

Table 1 : Common Synthetic Methods for Sulfonamide Derivatives

| Step | Reagents/Conditions | Purification | Reference |

|---|---|---|---|

| Sulfonyl chloride synthesis | Chlorosulfonic acid, 0–5°C | Filtration | |

| Amine coupling | Pyridine, RT, 5 hrs | Flash chromatography | |

| Acetylation | Acetic anhydride, reflux | Recrystallization |

Table 2 : Analytical Techniques for Characterization

| Technique | Application | Example Reference |

|---|---|---|

| X-ray crystallography | Confirm stereochemistry | |

| HPLC | Assess purity (>95%) | |

| NMR | Identify functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.